molecular formula C23H14ClN3O4S B11581161 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11581161
M. Wt: 463.9 g/mol
InChI Key: NFVAHYHOTQIFEF-XMHGGMMESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines several functional groups, including a benzenesulfonyl group, a chlorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the chlorophenoxy group, and the final coupling with the benzenesulfonyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized to improve efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The industrial production methods focus on scalability, reproducibility, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.

    Dichloroaniline: A compound with a similar aromatic ring structure but different functional groups.

Uniqueness

(2E)-2-(BENZENESULFONYL)-3-[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for scientific research.

Properties

Molecular Formula

C23H14ClN3O4S

Molecular Weight

463.9 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C23H14ClN3O4S/c24-16-9-11-17(12-10-16)31-22-20(23(28)27-13-5-4-8-21(27)26-22)14-19(15-25)32(29,30)18-6-2-1-3-7-18/h1-14H/b19-14+

InChI Key

NFVAHYHOTQIFEF-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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